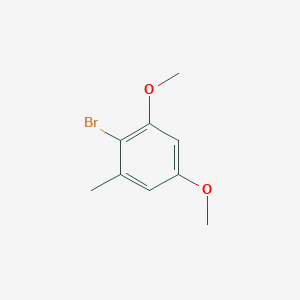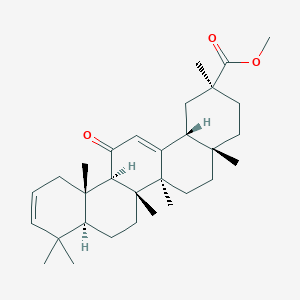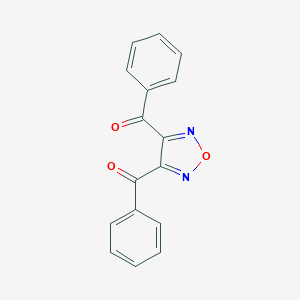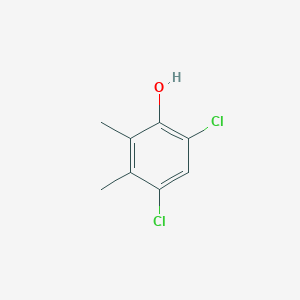
Titanium phosphide
描述
Titanium phosphide is an inorganic compound composed of titanium and phosphorus. It is known for its unique properties, including high thermal stability, electrical conductivity, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Titanium phosphide can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with phosphine gas. This reaction typically occurs at high temperatures, around 900°C, in an inert atmosphere to prevent oxidation. The chemical equation for this reaction is:
TiCl4+PH3→TiP+3HCl
Another method involves the direct combination of titanium and phosphorus at elevated temperatures. This process requires careful control of the reaction environment to ensure the formation of the desired this compound phase.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves heating a mixture of titanium and phosphorus powders in a vacuum or inert gas atmosphere. The reaction is typically carried out in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then purified to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Titanium phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen at high temperatures, this compound can oxidize to form titanium dioxide and phosphorus pentoxide:
TiP+2O2→TiO2+P2O5
Reduction: this compound can be reduced by hydrogen gas to form titanium metal and phosphine gas:
TiP+H2→Ti+PH3
Substitution: this compound can undergo substitution reactions with halogens, such as chlorine, to form titanium tetrachloride and phosphorus trichloride:
TiP+3Cl2→TiCl4+PCl3
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at high temperatures.
Reduction: Involves hydrogen gas at elevated temperatures.
Substitution: Utilizes halogens like chlorine under controlled conditions.
Major Products:
Oxidation: Titanium dioxide and phosphorus pentoxide.
Reduction: Titanium metal and phosphine gas.
Substitution: Titanium tetrachloride and phosphorus trichloride.
科学研究应用
Titanium phosphide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a catalyst in various chemical reactions due to its high thermal stability and reactivity.
Biology:
- Investigated for potential use in biomedical applications, such as drug delivery systems, due to its biocompatibility.
Medicine:
- Explored for use in medical implants and prosthetics because of its corrosion resistance and mechanical strength.
Industry:
- Employed in the production of high-performance materials, such as coatings and composites, due to its excellent electrical conductivity and thermal stability.
作用机制
Titanium phosphide can be compared with other metal phosphides, such as zirconium phosphide and hafnium phosphide, which share similar properties but differ in certain aspects:
Zirconium Phosphide:
- Similar thermal stability and electrical conductivity.
- Often used in similar applications, such as catalysts and high-performance materials.
- Differences in reactivity and specific applications due to variations in electronic structure.
Hafnium Phosphide:
- Comparable thermal stability and corrosion resistance.
- Used in high-temperature applications and as a catalyst.
- Unique properties related to its electronic configuration and atomic size.
Uniqueness of this compound:
- High thermal stability and electrical conductivity.
- Versatility in various chemical reactions and industrial applications.
- Biocompatibility and potential for biomedical applications.
相似化合物的比较
- Zirconium phosphide
- Hafnium phosphide
- Vanadium phosphide
- Chromium phosphide
Titanium phosphide stands out due to its unique combination of properties, making it a valuable material in both scientific research and industrial applications.
属性
IUPAC Name |
phosphanylidynetitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDWXBZCQABCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiP, PTi | |
| Record name | Titanium(III) phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(III)_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.841 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-65-9 | |
| Record name | Titanium phosphide (TiP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium phosphide (TiP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium phosphide (TiP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


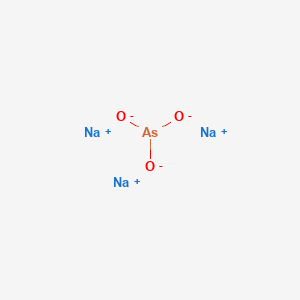
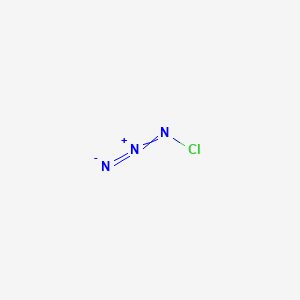

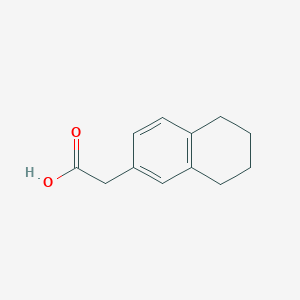
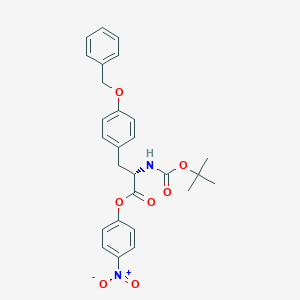

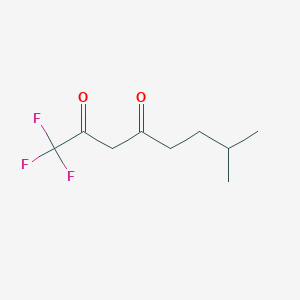
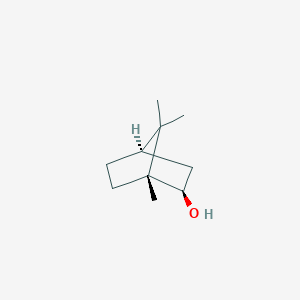
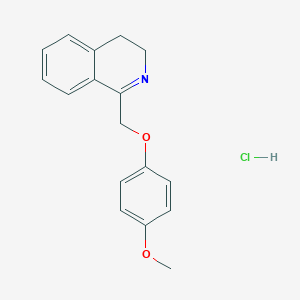
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
